2,5-Dichloro-3-methylbenzotrifluoride

Descripción

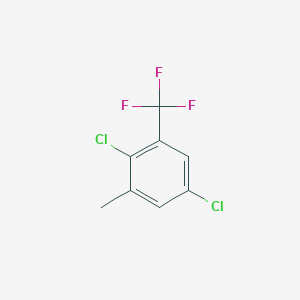

2,5-Dichloro-3-methylbenzotrifluoride is an organic compound with the molecular formula C8H5Cl2F3. It is a derivative of benzotrifluoride, where two chlorine atoms and one methyl group are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various industrial and research applications.

Propiedades

IUPAC Name |

2,5-dichloro-1-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c1-4-2-5(9)3-6(7(4)10)8(11,12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKPGFKHONPFQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,5-Dichloro-3-methylbenzotrifluoride can be synthesized through several methods. One common method involves the chlorination of 3-methylbenzotrifluoride. The reaction typically occurs in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dichloro-3-methylbenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild to moderate conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted benzotrifluorides.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Reduction Reactions: Products include reduced derivatives of the original compound.

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicides and Fungicides

DCMTF is primarily utilized as an intermediate in the synthesis of herbicides and fungicides. Its chlorinated and trifluoromethylated structure enhances its efficacy against a wide range of pests and diseases affecting crops. Notably, compounds derived from DCMTF have been shown to exhibit potent herbicidal activity.

- Case Study: Synthesis of Herbicides

Pharmaceutical Applications

Drug Development

The trifluoromethyl group present in DCMTF contributes to the biological activity of pharmaceutical compounds. Trifluoromethylated drugs have been associated with increased metabolic stability and improved bioavailability.

- FDA-Approved Drugs

Material Science Applications

Polymer Production

DCMTF can also be employed in the synthesis of specialty polymers. The presence of chlorine and trifluoromethyl groups can impart desirable properties such as thermal stability and resistance to solvents.

- Case Study: Synthesis of Polymers

- Research has demonstrated that incorporating DCMTF into polymer matrices can enhance their mechanical properties and chemical resistance, making them suitable for various industrial applications.

Environmental Impact and Safety Considerations

While DCMTF has beneficial applications, it is essential to consider its environmental impact and safety profile:

- Toxicity Studies

Data Summary Table

| Application Area | Compound Derived | Key Properties | Notes |

|---|---|---|---|

| Agriculture | Herbicides | Potent against various pests | Essential precursor for herbicide synthesis |

| Pharmaceuticals | Drug intermediates | Increased metabolic stability | Potential for drug development |

| Material Science | Specialty polymers | Enhanced thermal stability | Suitable for industrial applications |

| Environmental Safety | Toxicity | Moderate toxicity to aquatic life | Further studies needed on human health impact |

Mecanismo De Acción

The mechanism of action of 2,5-Dichloro-3-methylbenzotrifluoride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

2,5-Dichlorobenzotrifluoride: Similar in structure but lacks the methyl group.

3-Methylbenzotrifluoride: Similar in structure but lacks the chlorine atoms.

2,3-Dichlorobenzotrifluoride: Similar in structure but has chlorine atoms in different positions.

Uniqueness

2,5-Dichloro-3-methylbenzotrifluoride is unique due to the specific arrangement of its chlorine and methyl substituents, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .

Actividad Biológica

2,5-Dichloro-3-methylbenzotrifluoride (DCMTF) is a synthetic organic compound belonging to the class of chlorinated aromatic hydrocarbons. Its unique structure and functional groups contribute to its diverse biological activities, making it a subject of interest in various fields, including pharmacology and environmental science.

- Molecular Formula : C7H3Cl2F3

- Molecular Weight : 215 g/mol

- CAS Number : 320-50-3

- Boiling Point : Approximately 174.82 °C

- Density : 1.483 g/mL at 25 °C

| Property | Value |

|---|---|

| Molecular Formula | C7H3Cl2F3 |

| Molecular Weight | 215 g/mol |

| Boiling Point | 174.82 °C |

| Density | 1.483 g/mL at 25 °C |

| Flash Point | 169 °F |

DCMTF exhibits biological activity primarily through its interaction with various biochemical pathways. Its chlorinated structure allows it to participate in electrophilic substitutions and interactions with nucleophiles, which can lead to alterations in enzyme activities and cellular signaling pathways.

Pharmacological Effects

Research indicates that DCMTF may act as an inhibitor of certain enzymes involved in lipid metabolism, particularly monoacylglycerol lipase (MAGL), which plays a crucial role in the hydrolysis of endocannabinoids like 2-arachidonoylglycerol (2-AG). This inhibition can modulate neuroinflammatory responses and has potential therapeutic implications for neurodegenerative diseases.

- Neuroinflammation : Studies have shown that compounds similar to DCMTF can reduce the levels of pro-inflammatory cytokines in animal models, suggesting a protective effect against neuroinflammation related to conditions such as Alzheimer's disease and multiple sclerosis .

- Endocannabinoid System Modulation : By inhibiting MAGL, DCMTF may increase the availability of endocannabinoids, which are known to exert neuroprotective effects. This modulation could be beneficial in managing pain and inflammation .

Toxicological Profile

The toxicological effects of DCMTF are still under investigation. Preliminary studies suggest that exposure to high concentrations may lead to cytotoxicity and genotoxicity in certain cell lines, raising concerns about its environmental impact and safety for human health .

Case Studies

Several case studies have been conducted to assess the biological activity and safety profile of DCMTF:

- Case Study 1 : A study involving mice treated with DCMTF showed significant reductions in markers of neuroinflammation when compared to control groups. The results indicated a potential therapeutic role for DCMTF in neurodegenerative conditions .

- Case Study 2 : In vitro studies on human neuronal cell lines demonstrated that DCMTF exposure led to altered expression of genes associated with inflammation and apoptosis, suggesting both beneficial and detrimental effects depending on concentration and exposure duration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Dichloro-3-methylbenzotrifluoride, and how can researchers optimize reaction conditions to improve yield?

- Methodology :

- Halogenation and Methylation : Start with trifluoromethylbenzene derivatives, using directed ortho-metalation (DoM) to introduce chlorine and methyl groups. For example, chlorination at positions 2 and 5 can be achieved via electrophilic substitution under controlled temperature (0–5°C) using Cl₂/FeCl₃ .

- Catalytic Systems : Optimize catalyst choice (e.g., AlCl₃ vs. FeCl₃) to minimize byproducts. Monitor reaction progress via TLC or GC-MS.

- Yield Factors : Steric hindrance from the trifluoromethyl group may reduce reactivity; increasing reaction time or temperature (≤70°C) can mitigate this .

Q. How should researchers purify this compound to achieve >95% purity for sensitive applications?

- Methodology :

- Distillation : Use fractional distillation under reduced pressure (e.g., 12–15 mmHg) to isolate the compound, as demonstrated for structurally similar bromo-fluoro benzene derivatives .

- Recrystallization : Employ hexane/ethyl acetate (3:1 v/v) as a solvent system. Slow cooling (1°C/min) enhances crystal purity.

- Validation : Confirm purity via HPLC with a C18 column and UV detection at 254 nm .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use ¹⁹F NMR to confirm trifluoromethyl group integrity (δ ≈ -60 to -65 ppm) and ¹H NMR to resolve methyl protons (δ 2.3–2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode can detect molecular ion peaks (theoretical m/z 257.95) and isotopic patterns for chlorine .

- IR Spectroscopy : Validate C-F stretches (1050–1150 cm⁻¹) and C-Cl vibrations (550–600 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodology :

- Electronic Effects : The electron-withdrawing trifluoromethyl group deactivates the benzene ring, slowing oxidative addition. Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance catalytic turnover .

- Steric Effects : The 3-methyl group may hinder transmetalation. Screen solvents (e.g., DMF vs. THF) to improve accessibility .

- Kinetic Analysis : Monitor reaction via in situ ¹⁹F NMR to track intermediate formation .

Q. What computational approaches best predict the electronic structure and reactivity of this compound?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO) and predict electrophilic sites .

- Solvent Modeling : Include PCM (Polarizable Continuum Model) to simulate solvent effects on reaction pathways .

- Validation : Compare computed ¹⁹F NMR shifts (<2 ppm error) with experimental data .

Q. How can researchers resolve contradictions in reported catalytic activity of this compound under varying pH conditions?

- Methodology :

- Controlled Replicates : Perform reactions in buffered solutions (pH 3–10) with rigorous exclusion of moisture.

- Byproduct Analysis : Use LC-MS to identify degradation products (e.g., hydrolyzed trifluoromethyl groups) .

- Statistical Design : Apply a Taguchi orthogonal array to isolate pH effects from other variables (e.g., temperature, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.